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molecular formula C11H12O2 B1344049 2-Methyl-4-prop-2-enoxybenzaldehyde CAS No. 206122-92-1

2-Methyl-4-prop-2-enoxybenzaldehyde

Cat. No. B1344049
M. Wt: 176.21 g/mol
InChI Key: IUZGWCJJKDSYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07005526B2

Procedure details

8.50 g (224 mmol) lithium aluminium hydride were given to 250 ml Tetrahydrofuran (THF) and stirred for 20 min. A solution of 19.4 g (110 mmol) 4-allyloxy-2-methyl-benzaldehyde in 100 ml THF was added dropwise and stirring continued for 3 h. The reaction mixture was cooled to 0° C., carefully hydrolysed with 40 ml concentrated ammonium chloride solution, stirred for 60 min. and adjusted to pH=5 with conc. hydrochloric acid. A formed salt precipitate was removed by filtration, washed with THF and the combined organic solutions evaporated. Chromatography of the residue on silica (n-heptane/ethyl acetate 1:3) gave 16.0 g (81%) (4-allyloxy-2-methyl-phenyl)-methanol as a slightly yellow oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[C:13]([CH3:19])[CH:12]=1)[CH:8]=[CH2:9].[Cl-].[NH4+].Cl>O1CCCC1>[CH2:7]([O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][OH:16])=[C:13]([CH3:19])[CH:12]=1)[CH:8]=[CH2:9] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C=C)OC1=CC(=C(C=O)C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 60 min.
Duration
60 min
CUSTOM
Type
CUSTOM
Details
A formed salt precipitate was removed by filtration
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
the combined organic solutions evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C=C)OC1=CC(=C(C=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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